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5-(Benzyloxy)pyrimidine-2-
Compound Name:
carbonitrile

Cat. No. B573195

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-
(Benzyloxy)pyrimidine-2-carbonitrile, a key heterocyclic compound of interest in medicinal
chemistry and drug development. This document is intended for researchers, scientists, and
professionals in the pharmaceutical industry, offering a detailed examination of its structural
characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and
Mass Spectrometry (MS).

While specific experimental spectra for 5-(Benzyloxy)pyrimidine-2-carbonitrile are not widely
available in public databases, this guide outlines the expected spectroscopic characteristics
based on its chemical structure. Furthermore, it provides detailed experimental protocols for
obtaining and analyzing this data, alongside visualizations of the molecule and analytical
workflows.

Compound Overview

Compound Name: 5-(Benzyloxy)pyrimidine-2-carbonitrile CAS Number: 166672-22-6[1][2]
[3] Molecular Formula: C12HsN3O[1][2][3] Molecular Weight: 211.22 g/mol [3] Chemical
Structure:
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Figure 1: Chemical structure of 5-(Benzyloxy)pyrimidine-2-carbonitrile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-
(Benzyloxy)pyrimidine-2-carbonitrile based on established principles of organic
spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (in CDCl3)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
H-4, H-6
~8.6 s 2H -
(Pyrimidine)
~75-7.3 m 5H Phenyl-H

| ~5.2|'s | 2H | O-CH2-Ph |

Table 2: Predicted 3C NMR Data (in CDCls)

Chemical Shift (6, ppm) Assighment

~158 C-4, C-6 (Pyrimidine)
~150 C-5 (Pyrimidine)

~135 C-ipso (Phenyl)

~129 C-ortho, C-meta (Phenyl)
~128 C-para (Phenyl)

~115 C=N

~95 C-2 (Pyrimidine)
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| ~72 | O-CH2-Ph |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium C-H stretch (Aromatic)
~2900-2800 Medium C-H stretch (Aliphatic)
~2230 Strong C=N stretch (Nitrile)
~1600, ~1480 Medium-Strong C:C_ aho-l C=N stretch
(Pyrimidine & Phenyl)
~1250 Strong C-O stretch (Aryl ether)
~1100 Strong C-O stretch (Alkyl ether)

~750-700 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z lon

211 [M]* (Molecular lon)

182 [M - HCNJ*

108 [C7HsO]*

91 [C7H7]* (Tropylium ion)
| 77 | [CeHs]* |

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To determine the chemical structure and connectivity of atoms in 5-

(Benzyloxy)pyrimidine-2-carbonitrile.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7
mL of a suitable deuterated solvent (e.g., CDCIz or DMSO-de) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion.

'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Alarger number of scans will be required due to the lower natural abundance of 13C.

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate
Fourier transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in 5-(Benzyloxy)pyrimidine-2-

carbonitrile.

Methodology (Thin Solid Film Method):
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e Sample Preparation:

o Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile
solvent like dichloromethane or acetone.

o Apply a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

o Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound
on the plate.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the clean, empty sample compartment.
o Place the salt plate with the sample film in the spectrometer's sample holder.
o Acquire the sample spectrum over the desired range (typically 4000-400 cm™1).

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-
(Benzyloxy)pyrimidine-2-carbonitrile.

Methodology (Electron Ionization - Mass Spectrometry):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by Gas
Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

« lonization: Utilize Electron lonization (El) as the ionization source. In El, high-energy
electrons (typically 70 eV) bombard the sample molecules, causing ionization and
fragmentation.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b573195?utm_src=pdf-body
https://www.benchchem.com/product/b573195?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The peak with the highest m/z often corresponds to the molecular ion [M]*, confirming the
molecular weight. Other peaks represent fragment ions, providing structural information.

Visualizations

The following diagrams illustrate the experimental workflow and key structural relationships.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyrimidine-2-carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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